cis-3-Benzoylcyclohexane-1-carboxylic acid
Description
cis-3-Benzoylcyclohexane-1-carboxylic acid (CAS 733742-86-4) is a cyclohexane-based carboxylic acid derivative featuring a benzoyl substituent at the 3-position in a cis-configuration. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27–232.28 g/mol . Key properties include:
- Melting Point: 117–120°C
- Solubility: Slightly soluble in chloroform and methanol .
- Storage: Requires storage at -20°C in a dry, sealed environment to maintain stability .
- Appearance: White to off-white solid .
This compound is utilized in research applications, particularly in organic synthesis and materials science, as indicated by its hazard statements (H315-H319 for skin/eye irritation) and specialized handling requirements .
Properties
IUPAC Name |
(1S,3R)-3-benzoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMXIQTOGETME-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244345 | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-86-4 | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Benzoylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivatization: The initial step involves the functionalization of cyclohexane to introduce the benzoyl and carboxylic acid groups. This can be achieved through Friedel-Crafts acylation, where cyclohexane reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Isomerization: The resulting product is then subjected to isomerization to obtain the cis configuration. This can be achieved through selective catalytic hydrogenation or other isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-3-Benzoylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives.
Scientific Research Applications
cis-3-Benzoylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of cis-3-Benzoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural and Electronic Modifications
- This modification is common in medicinal chemistry to enhance metabolic stability .
- Methyl-Substituted Analog (CAS 735269-68-8) : The 2-methyl group adds steric bulk , which may reduce rotational freedom and increase hydrophobicity, affecting membrane permeability .
- Cyanated Analog: The 4-cyano group is electron-withdrawing, likely influencing electronic distribution and intermolecular interactions in supramolecular frameworks .
Solubility and Stability Trends
- Fluorinated or cyanated analogs may exhibit enhanced solubility in polar solvents due to increased dipole moments.
- Storage requirements (-20°C for the parent compound) imply sensitivity to thermal degradation or hydrolysis, a trait shared by many carboxylic acid derivatives .
Biological Activity
Cis-3-benzoylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a cyclohexane ring substituted with a benzoyl group and a carboxylic acid functional group. Its molecular formula is C14H16O3, and it has a molar mass of approximately 232.27 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
The compound appears as a white to off-white solid with a melting point between 117°C and 120°C. It is slightly soluble in chloroform and methanol, making it useful in various chemical applications. The structure allows for diverse chemical reactions, including nucleophilic acyl substitution, which is crucial for its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacteria and fungi.
- Insecticidal Properties : The compound has been evaluated for its effectiveness against insect vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus.
- Anti-inflammatory Effects : There are indications that the compound may exhibit anti-inflammatory properties, although detailed studies are still required.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The carboxylic acid functional group plays a critical role in these interactions, allowing the compound to participate in various biochemical pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Insecticidal Activity
In a larvicidal activity study against Aedes aegypti, this compound demonstrated promising results. The LC50 value was determined to be 25 μM after 24 hours of exposure, indicating its potential as an insecticide.
| Compound | LC50 (μM) | Control (Temephos) |
|---|---|---|
| This compound | 25 | <10 |
Anti-inflammatory Effects
Research on the anti-inflammatory potential of this compound revealed that it could inhibit the production of pro-inflammatory cytokines in vitro. Further studies are needed to confirm these findings in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
